Evidence Dimension 1: Thioether Chemotype Authenticity—Crystallographically Validated S3 Binding Motif vs. Non-Thioether Analogs
The thioether moiety present in 2‑(cyclopentylsulfanyl)‑N‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]acetamide (CAS 1797638‑60‑8) is directly validated as an S3‑pocket binding element in the tetrahydropyrido‑pyrazole class. Lee‑Dutra et al. reported a crystal structure (PDB: 3KWN) of a pyrazole‑based thioether (compound 13) bound to human CatS, confirming that the thioether sulfur engages the S3 subsite [1]. In that series, the thioether‑bearing compound maintained CatS IC₅₀ = 120 nM at pH 5.0 [2]. By contrast, non‑thioether analogs such as those relying on amidoethylthioether P3 elements showed inferior cellular activity, necessitating the switch to the thioether–acetamide connectivity described in the same publication [1]. This structural evidence provides a crystallographically grounded rationale for selecting the thioether‑containing scaffold over non‑thioether surrogates.
| Evidence Dimension | Structural validation of thioether S3 binding (X‑ray) and associated CatS IC₅₀ |
|---|---|
| Target Compound Data | Thioether acetamide chemotype (same connectivity as CAS 1797638‑60‑8); crystal structure of representative compound 13 bound to CatS S3 pocket [1] |
| Comparator Or Baseline | Amidoethylthioether analogs (earlier series): inferior cellular potency, prompting redesign to thioether–acetamide connectivity [1]; representative tetrahydropyrido‑pyrazole thioether: CatS IC₅₀ = 120 nM [2] |
| Quantified Difference | Thioether–acetamide connectivity identified as superior to amidoethylthioether P3 elements; absolute CatS IC₅₀ = 120 nM for the closest matched thioether chemotype |
| Conditions | Recombinant human cathepsin S; fluorescence resonance energy transfer (FRET) assay; pH 5.0, 2 °C [2] |
Why This Matters
Procurement of a compound bearing the crystallographically validated thioether–acetamide motif ensures that the purchased entity embodies the S3‑binding pharmacophore, whereas non‑thioether 2‑position variants lack this structural validation and may exhibit unpredictable target engagement.
- [1] Lee‑Dutra, A., Wiener, D.K., Arienti, K.L., et al. Discovery and SAR of novel pyrazole‑based thioethers as cathepsin S inhibitors: part 1. Bioorg. Med. Chem. Lett. 2010, 20, 2370–2374. View Source
- [2] BindingDB Entry BDBM34000: tetrahydropyrido‑pyrazole, 1; Cathepsin S IC₅₀ = 120 nM. BindingDB (2009). View Source
